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molecular formula C3HBrF4O2 B8484063 3-Bromo-2,2,3,3-tetrafluoropropanoic acid CAS No. 22633-83-6

3-Bromo-2,2,3,3-tetrafluoropropanoic acid

Cat. No. B8484063
M. Wt: 224.94 g/mol
InChI Key: LZPYSLTTWCJOQD-UHFFFAOYSA-N
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Patent
US04384128

Procedure details

A mixture of 375.9 g (1.67 mol) of 3-bromotetrafluoropropionic acid, 10 g of ferric chloride, and 488.7 g (2.50 mol) of benzotrichloride was refluxed for 1.5 h, then crude product was removed, bp about 60°. Redistillation gave 287.9 g (71%) of 3-bromotetrafluoropropionyl chloride, bp 67°-68°. IR (CCl4): 5.53 (C=O). ##STR44##
Quantity
375.9 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
488.7 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]([F:10])([F:9])[C:3]([F:8])([F:7])[C:4](O)=[O:5].C1(C(Cl)(Cl)[Cl:18])C=CC=CC=1>>[Br:1][C:2]([F:10])([F:9])[C:3]([F:8])([F:7])[C:4]([Cl:18])=[O:5]

Inputs

Step One
Name
Quantity
375.9 g
Type
reactant
Smiles
BrC(C(C(=O)O)(F)F)(F)F
Name
ferric chloride
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
488.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
crude product was removed
DISTILLATION
Type
DISTILLATION
Details
Redistillation

Outcomes

Product
Name
Type
product
Smiles
BrC(C(C(=O)Cl)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 287.9 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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